![molecular formula C8H12O2 B147309 Tetrahydro-2-(2-propynyloxy)-2H-pyran CAS No. 6089-04-9](/img/structure/B147309.png)
Tetrahydro-2-(2-propynyloxy)-2H-pyran
Overview
Description
Tetrahydro-2-(2-propynyloxy)-2H-pyran is a chemical compound with the molecular formula C8H12O2 . It is a liquid at 20°C and has a molecular weight of 140.18 . The compound is colorless to light yellow and clear .
Molecular Structure Analysis
The molecular structure of Tetrahydro-2-(2-propynyloxy)-2H-pyran is represented by the SMILES stringC#CCOC1CCCCO1
. The InChI key for this compound is HQAXHIGPGBPPFU-UHFFFAOYSA-N
. Chemical Reactions Analysis
The anion formed by metalation at the acetylenic carbon of Tetrahydro-2-(2-propynyloxy)-2H-pyran reacts with a variety of electrophiles . It has been used in the preparation of 1,3-dienyl acetal .Physical And Chemical Properties Analysis
Tetrahydro-2-(2-propynyloxy)-2H-pyran is a liquid at 20°C . It has a boiling point of 65°C at 9 mmHg and a flash point of 59°C . The specific gravity of this compound is 1.01 at 20/20 and its refractive index is 1.46 .Scientific Research Applications
Synthesis of Chloroesters
One of the main applications of Tetrahydro-2-(2-propynyloxy)-2H-pyran is in the synthesis of chloroesters . This process involves the reaction of ethers with acyl chlorides, catalyzed by nano-ZnO under solvent-free conditions at room temperature . The method is compatible with a range of ethers, including tricyclic ethers, tetracyclic ethers, pentacyclic ethers, and hexacyclic ethers, and has yielded products with moderate to good yields . The ZnO catalyst can be reused up to three times, and the product yield after three cycles is 87% .
Production of Key Intermediates
The ether cleavage synthesis of chloroesters, which uses Tetrahydro-2-(2-propynyloxy)-2H-pyran, is frequently utilized to simplify the synthesis of complex bio-active molecules by producing various key intermediates . This process has been catalyzed by various catalysts, including ZnCl2, Mo(CO)6, FeCl3, TiCl4, NaI, PdCl2(PPh3)2, CoCl2, WCl6, MoCl5, BCl3, SmI2, Bi(NO3)3·5H2O, InBr, La(NO3)3·6H2O, FeCl2, and others .
Environmental Friendliness
The method of using nano-ZnO powder as a catalyst to decompose cyclic ether and acyclic ether with acyl chlorides to form chloroesters under solvent-free conditions has the advantages of high yields, environmental friendliness, simple operation, and mild reaction conditions .
Safety And Hazards
properties
IUPAC Name |
2-prop-2-ynoxyoxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAXHIGPGBPPFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016042 | |
Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
CAS RN |
6089-04-9 | |
Record name | Propargyl tetrahydropyranyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6089-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propargyloxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and some basic properties of Tetrahydro-2-(2-propynyloxy)-2H-pyran?
A1: Tetrahydro-2-(2-propynyloxy)-2H-pyran, also known as 3-Tetrahydropyranyloxy-1-propyne, has the molecular formula C8H12O2 and a molecular weight of 140.20 g/mol []. It appears as a colorless liquid with a boiling point ranging from 47-65 °C depending on the pressure []. This compound is insoluble in water but readily dissolves in various organic solvents, including benzene, chloroform, ethanol, ether, and tetrahydrofuran [].
Q2: How is Tetrahydro-2-(2-propynyloxy)-2H-pyran synthesized, and what key chemical concepts does its synthesis illustrate?
A2: The synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran serves as a practical example of several important chemical reactions and concepts []. The synthesis involves the reaction of propargyl alcohol with 3,4-dihydro-2H-pyran, exemplifying a Markownikov addition reaction. This process also showcases the formation of a tetrahydropyranyl (THP) ether, a common protecting group in organic synthesis [].
Q3: What are the applications of Tetrahydro-2-(2-propynyloxy)-2H-pyran in organic synthesis?
A3: Tetrahydro-2-(2-propynyloxy)-2H-pyran is a valuable synthetic intermediate. Its lithium derivative acts as a synthon for creating substituted propargylic alcohols []. It plays a role in the synthesis of α-allenic alcohols [] and contributes to preparing trans-allylic alcohols [].
Q4: What are the important handling and storage considerations for Tetrahydro-2-(2-propynyloxy)-2H-pyran?
A4: Tetrahydro-2-(2-propynyloxy)-2H-pyran requires careful handling due to its combustible nature and potential health hazards. It can cause irritation upon inhalation or skin contact []. This compound exhibits stability in basic conditions but is susceptible to hydrolysis by acids and magnesium sulfate []. Therefore, it is crucial to store it under nitrogen in a refrigerator to maintain its integrity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.